
1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 5-ethyl-3-nitrothiophenyl group
Vorbereitungsmethoden
The synthesis of 1-(5-ethyl-3-nitrothiophen-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors such as acetic acid and sulfur.
Nitration: The thiophene ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Alkylation: The ethyl group is introduced at the 5-position of the thiophene ring through an alkylation reaction using ethyl bromide.
Formation of the Pyrazole Ring: The final step involves the formation of the pyrazole ring by reacting the substituted thiophene with hydrazine and an appropriate aldehyde or ketone under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The ethyl and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(5-ethyl-3-nitrothiophen-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(5-Methyl-3-nitrothiophen-2-yl)-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.
1-(5-Ethyl-3-aminothiophen-2-yl)-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the nitro and ethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H9N3O2S |
|---|---|
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
1-(5-ethyl-3-nitrothiophen-2-yl)pyrazole |
InChI |
InChI=1S/C9H9N3O2S/c1-2-7-6-8(12(13)14)9(15-7)11-5-3-4-10-11/h3-6H,2H2,1H3 |
InChI-Schlüssel |
GNQFMNZZVNELFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(S1)N2C=CC=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



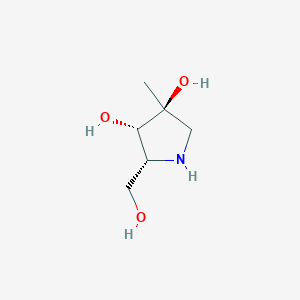
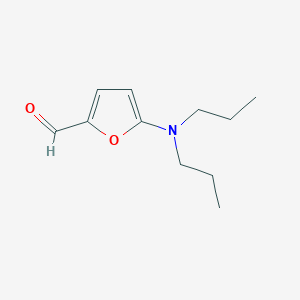


![2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12872442.png)
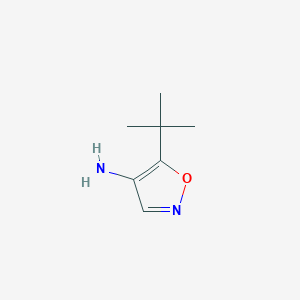
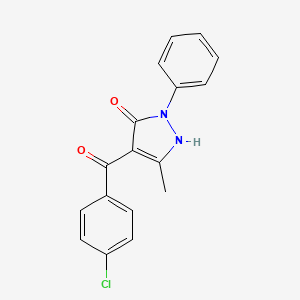
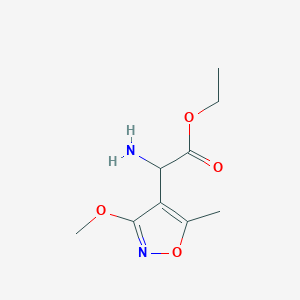

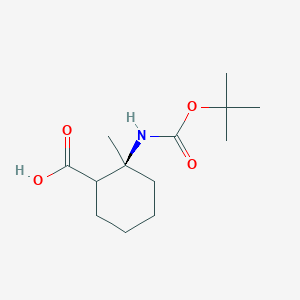
![3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B12872486.png)

![3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872500.png)
